Cas no 866766-96-3 (7-Iodo-2,3-dihydro-1H-isoindol-1-one)
7-Iodo-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Iodoisoindolin-1-one
- 1H-Isoindol-1-one,2,3-dihydro-7-iodo-
- 7-Iodo-2,3-dihydro-1H-isoindol-1-one
- 7-iodo-2,3-dihydroisoindol-1-one
- 2,3-Dihydro-7-Iodo-1H-Isoindol-1-One
- 7-IODO-2,3-DIHYDRO-ISOINDOL-1-ONE
- 7-Iodoisoindolinone
- 7-iodo-2,3-dihydro-1H-isoindole-1-one
- SCHEMBL2027473
- DTXSID70677263
- AKOS015853787
- AM86136
- QFKGKJNTMJUXMO-UHFFFAOYSA-N
- 866766-96-3
- SS-6042
- A863089
-
- MDL: MFCD16659134
- Inchi: 1S/C8H6INO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
- InChI Key: QFKGKJNTMJUXMO-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2=C1C(NC2)=O
Computed Properties
- Exact Mass: 258.94900
- Monoisotopic Mass: 258.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.946
- Boiling Point: 467.082 °C at 760 mmHg
- Flash Point: 236.283 °C
- PSA: 29.10000
- LogP: 1.86340
7-Iodo-2,3-dihydro-1H-isoindol-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 102480-500mg |
7-Iodo-2,3-dihydro-1H-isoindol-1-one, >95% |
866766-96-3 | >95% | 500mg |
$1787.00 | 2023-09-09 | |
| Matrix Scientific | 102480-1g |
7-Iodo-2,3-dihydro-1H-isoindol-1-one, >95% |
866766-96-3 | >95% | 1g |
$2411.00 | 2023-09-09 | |
| TRC | I707343-2.5mg |
7-Iodo-2,3-dihydro-1H-isoindol-1-one |
866766-96-3 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I707343-5mg |
7-Iodo-2,3-dihydro-1H-isoindol-1-one |
866766-96-3 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I707343-25mg |
7-Iodo-2,3-dihydro-1H-isoindol-1-one |
866766-96-3 | 25mg |
$ 185.00 | 2022-06-04 | ||
| Alichem | A449002473-1g |
1H-Isoindol-1-one,2,3-dihydro-7-iodo- |
866766-96-3 | 95% | 1g |
$512.61 | 2023-08-31 | |
| Chemenu | CM146758-1g |
7-Iodo-2,3-dihydro-1H-isoindol-1-one |
866766-96-3 | 95% | 1g |
$611 | 2021-08-05 | |
| Apollo Scientific | OR305305-250mg |
7-Iodo-2,3-dihydro-1H-isoindol-1-one |
866766-96-3 | 250mg |
£664.00 | 2025-02-20 | ||
| Chemenu | CM146758-1g |
7-Iodo-2,3-dihydro-1H-isoindol-1-one |
866766-96-3 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D516516-250mg |
1H-Isoindol-1-one, 2,3-dihydro-7-iodo- |
866766-96-3 | 95% | 250mg |
$288 | 2024-06-05 |
7-Iodo-2,3-dihydro-1H-isoindol-1-one Suppliers
7-Iodo-2,3-dihydro-1H-isoindol-1-one Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Additional information on 7-Iodo-2,3-dihydro-1H-isoindol-1-one
Introduction to 7-Iodo-2,3-dihydro-1H-isoindol-1-one (CAS No: 866766-96-3)
7-Iodo-2,3-dihydro-1H-isoindol-1-one, identified by the Chemical Abstracts Service Number (CAS No) 866766-96-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic molecule, featuring an iodine substituent and a dihydroisoindolone core, has garnered attention due to its versatile applications in medicinal chemistry and material science. The structural motif of 7-Iodo-2,3-dihydro-1H-isoindol-1-one makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The dihydroisoindolone scaffold is a privileged structure in drug discovery, known for its ability to engage with biological targets such as enzymes and receptors. The presence of an iodine atom at the 7-position enhances the reactivity of this compound, making it particularly useful in cross-coupling reactions like Suzuki-Miyaura and Stille couplings. These transformations are pivotal in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug candidates.
In recent years, there has been a surge in research focused on isoindolone derivatives due to their demonstrated pharmacological properties. Studies have highlighted the potential of 7-Iodo-2,3-dihydro-1H-isoindol-1-one as a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and anticancer activities. For instance, modifications of the dihydroisoindolone core have led to the discovery of novel compounds that exhibit inhibitory effects on key enzymes involved in disease pathways.
The iodine substituent at the 7-position of 7-Iodo-2,3-dihydro-1H-isoindol-1-one is particularly noteworthy for its role in facilitating further functionalization. This allows chemists to introduce diverse substituents at other positions on the ring system, thereby tuning the electronic and steric properties of the molecule. Such flexibility is crucial for optimizing pharmacokinetic profiles and minimizing off-target effects.
One of the most compelling applications of 7-Iodo-2,3-dihydro-1H-isoindol-1-one lies in its use as a building block for small-molecule inhibitors. Researchers have leveraged its reactivity to develop compounds that target protein-protein interactions, a critical aspect of many disease mechanisms. The ability to precisely modify the dihydroisoindolone scaffold has enabled the creation of molecules with enhanced binding affinity and improved solubility characteristics.
Recent advancements in computational chemistry have further accelerated the design and optimization of derivatives of 7-Iodo-2,3-dihydro-1H-isoindol-1-one. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with biological targets with high accuracy. This has led to more efficient synthetic routes and reduced experimental trial-and-error, significantly shortening the drug discovery timeline.
The versatility of 7-Iodo-2,3-dihydro-1H-isoindol-1-one extends beyond pharmaceutical applications. In material science, this compound has been explored as a precursor for organic semiconductors and luminescent materials. The unique electronic properties conferred by the dihydroisoindolone core make it an attractive candidate for developing advanced functional materials.
In conclusion, 7-Iodo-2,3-dihydro-1H-isoindol-1-one (CAS No: 866766-96-3) represents a cornerstone compound in modern synthetic chemistry. Its structural features and reactivity make it an indispensable tool for researchers working on drug discovery, material science, and beyond. As our understanding of molecular interactions continues to evolve, compounds like 7-Iodo-2,3-dihydro-1H-isoindol-one will undoubtedly play a pivotal role in shaping future innovations.
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